molecular formula C12H18N2 B1372680 3-(Azepan-1-yl)aniline CAS No. 141515-10-8

3-(Azepan-1-yl)aniline

Cat. No.: B1372680
CAS No.: 141515-10-8
M. Wt: 190.28 g/mol
InChI Key: TYBMLDBFQFHCSG-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)aniline is a chemical compound with the molecular formula C12H18N2 . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aromatic), and 1 tertiary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound includes a seven-membered azepane ring attached to an aniline group . It contains a total of 32 atoms; 18 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • 3-(Azepan-1-yl)aniline has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the formation of Schiff bases and oxazepine derivatives, which are characterized using techniques like FTIR, mass spectral, and elemental analyses (Jirjees, 2022).

Role in Organic Synthesis

  • In organic synthesis, this compound has been employed in the one-pot synthesis of tetrahydrobenz[b]azepin-4-ones. This process highlights its versatility in reactions requiring either gold catalysts or no catalyst at all, demonstrating its unique role in relaying functional groups during synthesis (Cui et al., 2009).

Applications in Dye Synthesis

  • This compound derivatives have been used in the creation of heterocyclic azo dyes. These dyes, synthesized at lower temperatures, show promising properties like high intensity and good quantum yield, making them significant in the dye industry (Maliyappa et al., 2020).

Electroluminescence and Photophysics

  • This compound is integral in the development of luminescent materials. For instance, N,N-Di(6-phenylpyridin-2-yl)aniline, a related derivative, has been used to create platinum complexes with significant electroluminescence applications, offering potential for advanced display technologies (Vezzu et al., 2010).

Medicinal Chemistry Applications

  • In medicinal chemistry, azepane derivatives of this compound have been explored for their potential as protein kinase B inhibitors, demonstrating the compound's relevance in drug discovery and pharmaceutical applications (Breitenlechner et al., 2004).

Environmental Applications

  • The compound has also found applications in environmental science, particularly in the capture and removal of toxic substances like aniline from aqueous solutions, showcasing its potential in environmental cleanup and pollution control (Yu et al., 2017).

Properties

IUPAC Name

3-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBMLDBFQFHCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141515-10-8
Record name 3-(azepan-1-yl)aniline
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